pyridinesulfaamiden

Pyridinesulfonamides are a class of organic compounds characterized by the presence of a pyridine ring fused with a sulfonylamine group. These derivatives exhibit diverse chemical properties and biological activities, making them valuable in various applications.

Structurally, these compounds typically consist of an aromatic six-membered pyridine ring attached to a sulfinyl or sulfenyl group (-SO- or -S-), followed by an amide function. The unique electronic structure and functional diversity allow for interactions with different biomolecules, rendering them useful in drug discovery and development.

Due to their ability to modulate enzyme activity, inhibit pathogen growth, and exhibit potential anti-inflammatory properties, pyridinesulfonamides have garnered significant interest from pharmaceutical researchers. They can be synthesized through a variety of methods including nucleophilic substitution reactions and coupling reactions, offering flexibility in structural modifications.

In summary, pyridinesulfonamides represent a promising group of compounds with broad potential for use in medicinal chemistry and therapeutic applications.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

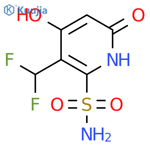

|

ABR-238901 | 1638200-22-2 | C11H9BrClN3O4S |

|

3-(Difluoromethyl)-4,6-dihydroxypyridine-2-sulfonamide | 1806892-13-6 | C6H6F2N2O4S |

|

6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide | 1016531-70-6 | C10H15ClN2O2S |

|

3-Bromo-5-nitropyridine-2-sulfonamide | 1517649-67-0 | C5H4BrN3O4S |

|

5-sulfamoylpyridine-2-carboxylic acid | 1308677-67-9 | C6H6N2O4S |

|

N-4-(propan-2-yl)phenyl-1,2,4triazolo4,3-apyridine-8-sulfonamide | 1325305-79-0 | C15H16N4O2S |

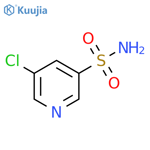

|

5-chloropyridine-3-sulfonamide | 1334148-60-5 | C5H5ClN2O2S |

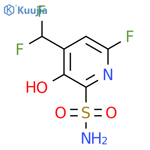

|

4-(Difluoromethyl)-6-fluoro-3-hydroxypyridine-2-sulfonamide | 1806878-92-1 | C6H5F3N2O3S |

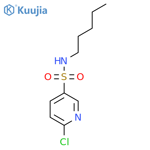

|

{2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-yl]ethyl}amine | 1040631-59-1 | C11H18N4O2S |

|

6-Chloro-N-pentylpyridine-3-sulfonamide | 620939-28-8 | C10H15ClN2O2S |

Gerelateerde literatuur

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Aanbevolen leveranciers

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

pengshengyueFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten